![molecular formula C19H20N2O4 B2797342 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921835-23-6](/img/structure/B2797342.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

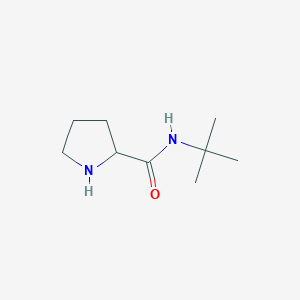

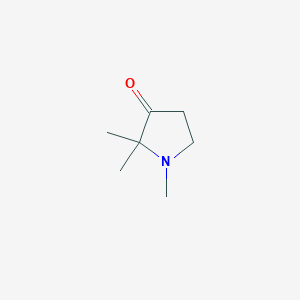

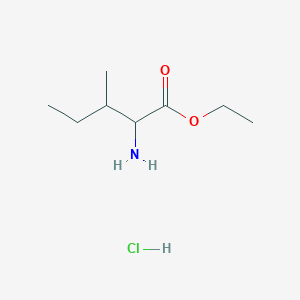

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin-3 Receptor Antagonists

One significant application of compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is in the development of potent serotonin-3 (5-HT3) receptor antagonists. Such compounds have been synthesized and evaluated for their binding affinity to 5-HT3 receptors, with a particular focus on their potential to serve as potent antagonists. For example, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides, derived from structural modifications of known 5-HT3 receptor antagonists, demonstrated more potent activity than their precursors, indicating the therapeutic potential of these compounds in conditions mediated by 5-HT3 receptors, such as certain gastrointestinal and central nervous system disorders (Kuroita, Sakamori, & Kawakita, 1996).

Benzimidazole-Oxazepine Hybrids

Research into benzimidazole-tethered oxazepine hybrids has led to the synthesis of compounds with promising profiles. These compounds, derived from N-alkylated benzimidazole 2-carboxaldehyde, exhibit a range of biological activities and potential applications in medicinal chemistry. Notably, their molecular structures, characterized by X-ray diffraction and computational studies, suggest these compounds could be valuable in the development of new therapeutic agents, particularly due to their nonlinear optical (NLO) properties, which may have implications in materials science and drug design (Almansour et al., 2016).

Radiolabelled Compounds for Imaging

The development of radiolabelled compounds based on the core structure similar to this compound for medical imaging is another area of research. Specifically, compounds like [11C]L-159,884 have been synthesized as potent and selective ligands for imaging receptors in the body, such as the angiotensin II AT1 receptor, using positron emission tomography (PET). This research underscores the potential of such compounds in diagnostic imaging and the study of receptor distribution and density in various diseases (Hamill et al., 1996).

1,3-Oxazepine Derivatives

The synthesis of 1,3-oxazepine derivatives, starting from compounds structurally related to this compound, has been explored for their potential biological activities. These derivatives have been prepared through cycloaddition reactions and evaluated for their antibacterial properties. Such research contributes to the ongoing search for new antimicrobial agents, highlighting the versatility and utility of the oxazepine core in drug development (Abood, 2010).

Fused Oxazapolyheterocycles

The synthesis of novel fused oxazapolyheterocycles, which include the structural motif of this compound, has shown significant promise. These compounds, characterized by their nonplanar structure and strong emission properties, offer potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The strong blue emission observed in these compounds suggests their utility in the design of new photonic materials with tailored emission properties (Petrovskii et al., 2017).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-12(8-9-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCBHZZXOCJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)

![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)